molecular formula C8H11NO2 B1294893 2,6-Dimethoxyaniline CAS No. 2734-70-5

2,6-Dimethoxyaniline

Cat. No. B1294893
CAS RN: 2734-70-5
M. Wt: 153.18 g/mol
InChI Key: HQBJSEKQNRSDAZ-UHFFFAOYSA-N
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Description

2,6-Dimethoxyaniline is a chemical compound with the molecular formula C8H11NO2 . It is also known by other names such as 2,6-Dimethoxyanilin and Benzenamine, 2,6-dimethoxy- . It appears as a white to gray to brown powder or crystal .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxyaniline consists of a benzene ring substituted with two methoxy groups (-OCH3) at positions 2 and 6 and an amino group (-NH2) at position 1 . The molecular weight is 153.18 g/mol .


Physical And Chemical Properties Analysis

2,6-Dimethoxyaniline is a solid at 20°C . It has a melting point range of 74.0 to 78.0°C and a boiling point of 140°C at 15 mmHg . It is slightly soluble in methanol . The compound is air-sensitive and should be stored under inert gas .

Safety And Hazards

2,6-Dimethoxyaniline is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and is suspected of causing cancer . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBJSEKQNRSDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181777
Record name Benzenamine, 2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxyaniline

CAS RN

2734-70-5
Record name Benzenamine, 2,6-dimethoxy-
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Record name 2734-70-5
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Record name Benzenamine, 2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxyaniline
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Synthesis routes and methods

Procedure details

To a solution of 78 (170 mg, 0.93 mmol) in AcOH (5 mL), EtOH (5 mL) and H2O (2.5 mL) was added iron powder (311 mg, ˜325 mesh, 5.57 mmol) portion wise. The mixture was then heated at 90° C. under N2 overnight. After cooling to room temperature, the mixture was poured onto ice, basified using solid Na2CO3 and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo to yield 79 as a pale yellow solid (139 mg, 98%). MS (APCI): m/z 154 (100%, [M+H]+) which was used in the next step without further purification.
Name
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
311 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethoxyaniline
Reactant of Route 2
2,6-Dimethoxyaniline
Reactant of Route 3
2,6-Dimethoxyaniline
Reactant of Route 4
2,6-Dimethoxyaniline
Reactant of Route 5
2,6-Dimethoxyaniline
Reactant of Route 6
Reactant of Route 6
2,6-Dimethoxyaniline

Citations

For This Compound
135
Citations
RJ Cox, J Kumamoto - The Journal of Organic Chemistry, 1965 - ACS Publications
A systematic relationship between the molecular structure of methoxy-substituted benzenediazonium salts and the NN stretchingfrequency has been observed. This is useful in the …
Number of citations: 11 pubs.acs.org
AH Sommers, SE Aaland - Journal of the American Chemical …, 1953 - ACS Publications
Ttie reaction of o-toluidine, o-anisidine, o-chloroanitine or-naphthylamine with1, 5-dibromopentane yielded an N-(osubstituted-phenyl)-piperidine (IV) as the principal product, although …
Number of citations: 18 pubs.acs.org
X Guo, L Fang, Y Tan - Physical Chemistry Chemical Physics, 2015 - pubs.rsc.org
A simple solution-phase route was developed for the large-scale synthesis of self-organized, closely packed ultralong single crystalline Se nanowire superstructures with diverse …
Number of citations: 10 pubs.rsc.org
EE Turner - Journal of the Chemical Society, Transactions, 1917 - pubs.rsc.org
… 2 : 6-Dimethoxyaniline was heated with a slight excess of acetylacetone for several hours at 130, and the product fractionated under diminished pressure. The anil so obtained …
Number of citations: 3 pubs.rsc.org
M Schedler, R Fröhlich, CG Daniliuc… - European Journal of …, 2012 - Wiley Online Library
Based on our recent finding that 2,6‐dimethoxyphenyl‐substituted NHCs show superior reactivity in the hydroacylation reactions of electron‐neutral olefins compared with known NHCs, …
G Wang, D Yuan, T Yuan, J Dong… - Journal of Polymer …, 2015 - Wiley Online Library
A novel visible light responsive random copolymer consisting of hydrophobic azobenzene‐containing acrylate units and hydrophilic acrylic acid units has been prepared. The …
Number of citations: 43 onlinelibrary.wiley.com
E Ortega, F Armijo, I Jessop, MA Del Valle… - Journal of the Chilean …, 2013 - SciELO Chile
Polyanilines have different macroscopic properties according to the substituent incorporated into their monomers. Being conducting polymers, one of these properties is conductivity, …
Number of citations: 18 www.scielo.cl
MM Shahin - … Research/Fundamental and Molecular Mechanisms of …, 1994 - Elsevier
The mutagenicity of 20 p-phenylenediamine derivatives has been investigated in Salmonella typhimurium. Tests were performed in the presence and in the absence of Aroclor 1254-…
Number of citations: 19 www.sciencedirect.com
E Roberts, EE Turner - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
Previous work has shown that most simple substituted anilines condense readily with acetylacetone, even where, as in 2: 6-dimethoxyaniline, a marked steric effect must be supposed …
Number of citations: 1 pubs.rsc.org
T Sone, T Teraoka, S Katada, M Ohkubo… - Chemistry …, 1982 - journal.csj.jp
In catalytic reduction (5% Pt–C, 1 atm H 2 ) of 4-alkoxynitrobenzenes (R 1 O–C 6 H 4 –NO 2 ) in alcohol(R 2 OH)-sulfuric acid solution at room temperature, the reduction was found to …
Number of citations: 6 www.journal.csj.jp

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